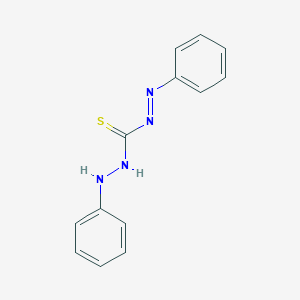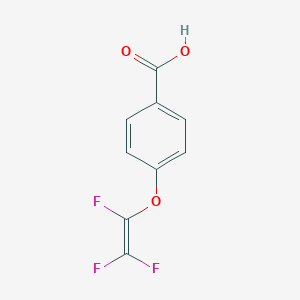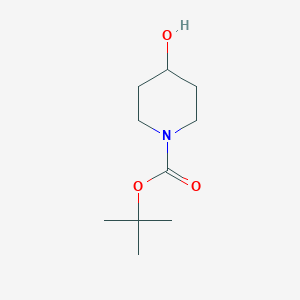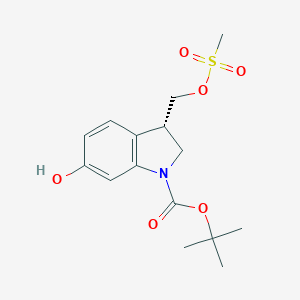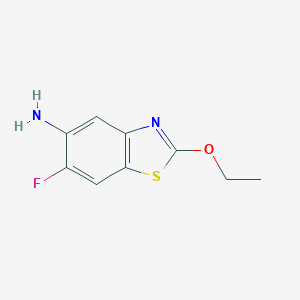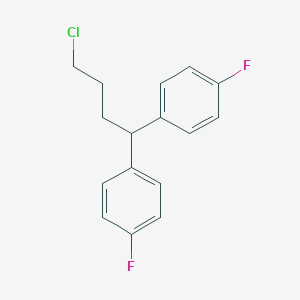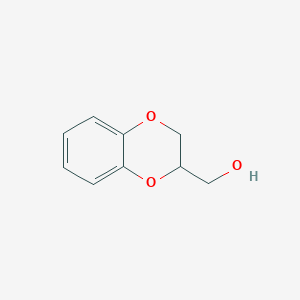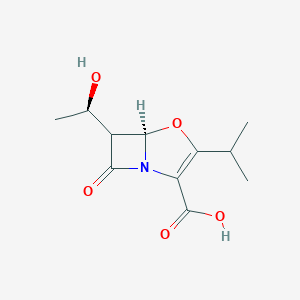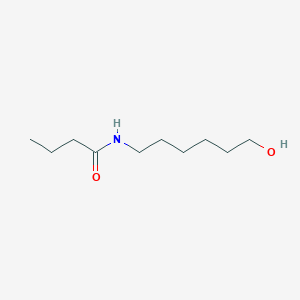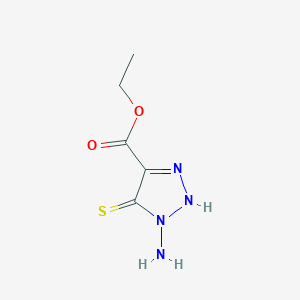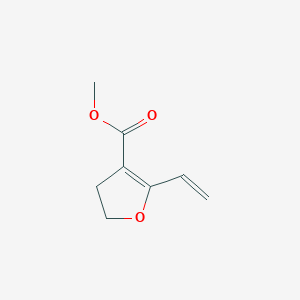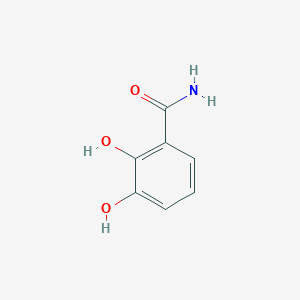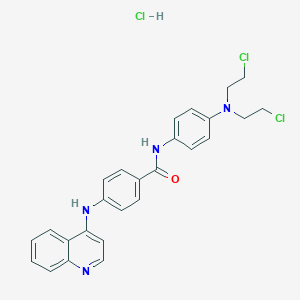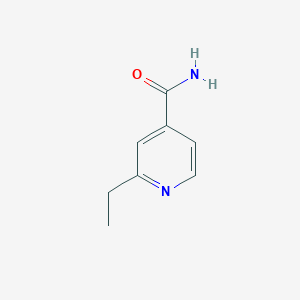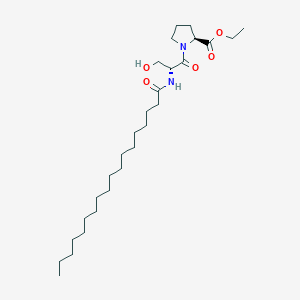
N-Stearoyl-seryl-proline ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Stearoyl-seryl-proline ethyl ester (SPP) is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. SPP is a derivative of the endogenous peptide substance P, which plays a crucial role in the regulation of pain and inflammation. SPP has been shown to have anti-inflammatory, antioxidant, and anti-aging effects.
Mécanisme D'action
N-Stearoyl-seryl-proline ethyl ester exerts its effects by binding to the neurokinin-1 receptor (NK-1R), which is involved in the regulation of pain and inflammation. N-Stearoyl-seryl-proline ethyl ester acts as an antagonist of NK-1R, thereby inhibiting the activation of pro-inflammatory pathways. N-Stearoyl-seryl-proline ethyl ester also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Effets Biochimiques Et Physiologiques
N-Stearoyl-seryl-proline ethyl ester has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-Stearoyl-seryl-proline ethyl ester inhibits the production of pro-inflammatory cytokines and reduces oxidative stress. In vivo studies have shown that N-Stearoyl-seryl-proline ethyl ester reduces inflammation and pain in animal models of arthritis and neuropathic pain. N-Stearoyl-seryl-proline ethyl ester has also been shown to increase collagen production and reduce the appearance of wrinkles in human skin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Stearoyl-seryl-proline ethyl ester in lab experiments is its high purity, which ensures consistent and reproducible results. N-Stearoyl-seryl-proline ethyl ester is also relatively stable and can be stored for extended periods without degradation. However, one limitation of using N-Stearoyl-seryl-proline ethyl ester is its cost, as it is a synthetic compound that requires specialized equipment and expertise for synthesis and purification.
Orientations Futures
There are several future directions for the research and development of N-Stearoyl-seryl-proline ethyl ester. One area of interest is the potential use of N-Stearoyl-seryl-proline ethyl ester as a therapeutic agent for inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the use of N-Stearoyl-seryl-proline ethyl ester in the development of anti-aging skincare products. Further research is needed to fully understand the mechanisms of action of N-Stearoyl-seryl-proline ethyl ester and to optimize its therapeutic potential.
Méthodes De Synthèse
N-Stearoyl-seryl-proline ethyl ester is synthesized through the esterification of stearic acid with the amino acid serine, followed by the addition of proline. The final compound is then ethylated to produce N-Stearoyl-seryl-proline ethyl ester. The purity of N-Stearoyl-seryl-proline ethyl ester is crucial for its biological activity, and several methods have been developed to ensure high purity, including high-performance liquid chromatography (HPLC) and mass spectrometry.
Applications De Recherche Scientifique
N-Stearoyl-seryl-proline ethyl ester has been extensively studied for its potential therapeutic applications. In vitro studies have shown that N-Stearoyl-seryl-proline ethyl ester has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Stearoyl-seryl-proline ethyl ester has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. In addition, N-Stearoyl-seryl-proline ethyl ester has been investigated for its anti-aging effects, as it has been shown to increase collagen production and reduce the appearance of wrinkles.
Propriétés
Numéro CAS |
131476-72-7 |
|---|---|
Nom du produit |
N-Stearoyl-seryl-proline ethyl ester |
Formule moléculaire |
C28H52N2O5 |
Poids moléculaire |
496.7 g/mol |
Nom IUPAC |
ethyl (2S)-1-[(2R)-3-hydroxy-2-(octadecanoylamino)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C28H52N2O5/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-26(32)29-24(23-31)27(33)30-22-19-20-25(30)28(34)35-4-2/h24-25,31H,3-23H2,1-2H3,(H,29,32)/t24-,25+/m1/s1 |
Clé InChI |
FMBHIUOTBZTPCY-RPBOFIJWSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](CO)C(=O)N1CCC[C@H]1C(=O)OCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(=O)N1CCCC1C(=O)OCC |
Autres numéros CAS |
131476-72-7 |
Synonymes |
N-stearoyl-Ser-Pro-OEt N-stearoyl-seryl-proline ethyl ester N-stearoyl-seryl-proline ethyl ester, L-Ser,L-Pro-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



